N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide
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Overview
Description
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide: is a chemical compound used primarily in scientific research and as a synthetic intermediate. It is characterized by the presence of a hydroxy group, a methoxypyrrolidine ring, and an acetimidamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide typically involves the following steps:
Formation of the Methoxypyrrolidine Ring: This step involves the reaction of a suitable precursor with methanol and a base to form the methoxypyrrolidine ring.
Introduction of the Hydroxy Group: The hydroxy group is introduced through a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Formation of the Acetimidamide Moiety: This step involves the reaction of the intermediate compound with an appropriate amidine reagent under controlled conditions to form the acetimidamide moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.
Substitution: The methoxypyrrolidine ring can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The hydroxy group and the methoxypyrrolidine ring play crucial roles in binding to target proteins or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with specific binding sites .
Comparison with Similar Compounds
N-Hydroxy-2-(3-methoxypyrrolidin-1-yl)acetimidamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Hydroxy-Substituted Compounds: Compounds with hydroxy groups at different positions may exhibit different biological activities and chemical reactivity.
Methoxy-Substituted Compounds: The presence of a methoxy group can influence the compound’s solubility, stability, and reactivity.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H15N3O2 |
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Molecular Weight |
173.21 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-methoxypyrrolidin-1-yl)ethanimidamide |
InChI |
InChI=1S/C7H15N3O2/c1-12-6-2-3-10(4-6)5-7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
InChI Key |
MHJQOKPSAHTXGZ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1CCN(C1)C/C(=N/O)/N |
Canonical SMILES |
COC1CCN(C1)CC(=NO)N |
Origin of Product |
United States |
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